REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][CH:8]=1)[NH2:5].[N:9]([O-])=O.[Na+].O.O.[Cl:15][Sn]Cl>Cl>[ClH:15].[Br:1][C:2]1[CH:3]=[C:4]([NH:5][NH2:9])[CH:6]=[CH:7][CH:8]=1 |f:1.2,3.4.5,7.8|
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Name
|
|
Quantity
|
17 g
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Type
|
reactant
|
Smiles
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BrC=1C=C(N)C=CC1
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Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
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Name
|
|
Quantity
|
200 mL
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Type
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solvent
|
Smiles
|
Cl
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Name
|
|
Quantity
|
45 g
|
Type
|
reactant
|
Smiles
|
O.O.Cl[Sn]Cl
|
Name
|
|
Quantity
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500 mL
|
Type
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solvent
|
Smiles
|
Cl
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Type
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CUSTOM
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Details
|
the resulting mixture was stirred for 1 h
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
|
Details
|
The reaction solution was stirred for 2 h at RT
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Duration
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2 h
|
Type
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FILTRATION
|
Details
|
The precipitate was filtered
|
Type
|
WASH
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Details
|
washed with EtOH and ether
|
Reaction Time |
1 h |
Name
|
(3-bromophenyl)hydrazine hydrochloride
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Type
|
product
|
Smiles
|
Cl.BrC=1C=C(C=CC1)NN
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |